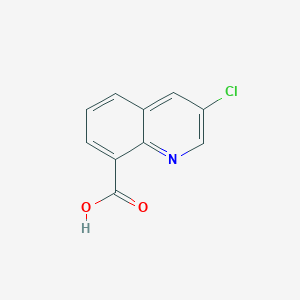

3-Chloroquinoline-8-carboxylic acid

Overview

Description

Synthesis Analysis

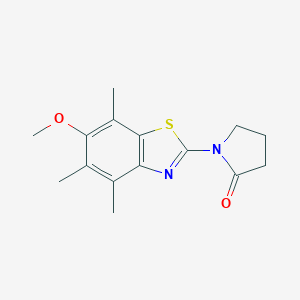

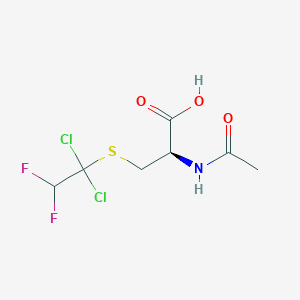

The synthesis of 3-chloroquinoline-8-carboxylic acid and related compounds involves innovative procedures, such as the novel synthesis method that entails creating a 3-amino intermediate which is then replaced with chlorine or bromine following the Sandmeyer reaction, resulting in good yields of 3-haloquinoline carboxylic acids (Raveglia et al., 1997). Another synthesis approach involves PPA-catalyzed thermal lactamization and interactions with 3-mercaptopropionic acid, showcasing the compound's versatile synthetic accessibility (Al-huniti et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques, including IR, MS, and NMR data. These studies provide detailed insights into the compound's molecular architecture and lay the foundation for further chemical and biochemical exploration (Al-huniti et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound has highlighted its reactivity and potential for forming diverse chemical structures. For example, its esters react with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides, illustrating its reactive versatility and potential for creating novel compounds (Ukrainets et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their crystal structure, have been studied to understand their intermolecular interactions and stability. For instance, studies on related compounds like ethyl 3,7-dichloroquinoline-8-carboxylate reveal aromatic π–π stacking and weak intermolecular hydrogen bonding, providing insights into the compound's solid-state characteristics (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound are exemplified by its microbial metabolism, where specific bacteria can use it as a sole carbon and energy source. This biodegradation pathway involves the formation of distinct metabolites, showcasing the compound's environmental and biological interactions (Tibbles et al., 1989).

Scientific Research Applications

Microbial Metabolism and Degradation : Tibbles, Müller, and Lingens (1989) discovered that bacteria capable of using 3-Chloroquinoline-8-carboxylic acid as a sole carbon and energy source have been isolated and classified as Pseudomonas spec. This study contributes to understanding the microbial metabolism and degradation pathways of quinoline compounds (Tibbles, Müller, & Lingens, 1989).

Chemistry and Synthetic Applications : Hamama et al. (2018) highlighted recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include the synthesis of quinoline ring systems and their biological and synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Antibacterial Properties : Al-Hiari et al. (2007) conducted a study on 8-nitrofluoroquinolone derivatives, investigating their antibacterial properties. This study initially involved large-scale preparation of quinoline-3-carboxylic acid derivatives, which displayed notable antibacterial activity (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Synthesis of Heterocyclic Systems : Al-huniti et al. (2007) described the synthesis of substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid, showing the applicability of quinoline-3-carboxylic acid derivatives in creating complex heterocyclic systems (Al-huniti, El-Abadelah, Zahra, Sabri, & Ingendoh, 2007).

Novel Synthesis Procedures : Raveglia et al. (1997) developed a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which involves synthesizing the 3-amino intermediate and subsequent replacement of the amino group with chlorine or bromine (Raveglia, Giardina, Grugni, Rigolio, & Farina, 1997).

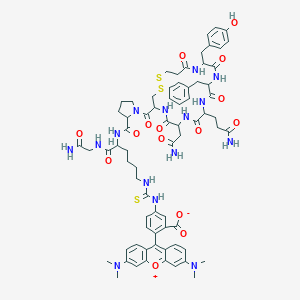

Palladium-Catalyzed Arylation and Alkylation : Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives. This demonstrates the utility of quinoline derivatives in complex organic synthesis (Shabashov & Daugulis, 2010).

Safety and Hazards

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for 3-Chloroquinoline-8-carboxylic acid could involve further exploration of its potential biological and pharmaceutical activities.

Mechanism of Action

Target of Action

3-Chloroquinoline-8-carboxylic acid is primarily targeted by certain bacteria, such as Pseudomonas spec. EK III . These bacteria have been isolated with the ability to use this compound as their sole source of carbon and energy .

Mode of Action

EK III . The bacteria’s interaction with the compound results in its degradation .

Biochemical Pathways

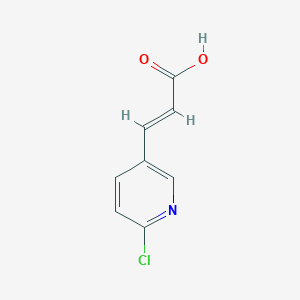

The degradation of this compound by Pseudomonas spec. EK III involves several biochemical pathways . Two metabolites of the degradation pathway have been isolated and identified . The first metabolite was 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, the meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline .

Result of Action

The primary result of the action of this compound is its degradation by Pseudomonas spec. EK III . This degradation process results in the formation of specific metabolites . .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s degradation by Pseudomonas spec. EK III occurs in specific environmental conditions . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloroquinoline-8-carboxylic acid are not fully understood. It has been reported that bacteria, specifically Pseudomonas spec. EK III, can use this compound as a sole source of carbon and energy

Cellular Effects

The cellular effects of this compound are largely unexplored. Its degradation by Pseudomonas spec. EK III suggests that it may influence cellular function in these bacteria

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that it can be degraded by Pseudomonas spec. EK III

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that Pseudomonas spec. EK III can metabolize this compound , suggesting that it may be involved in specific metabolic pathways in these bacteria.

properties

IUPAC Name |

3-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154725 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125300-42-7 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

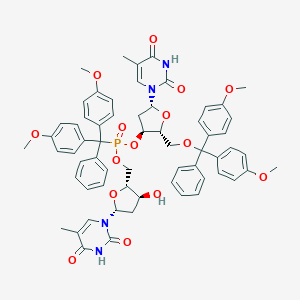

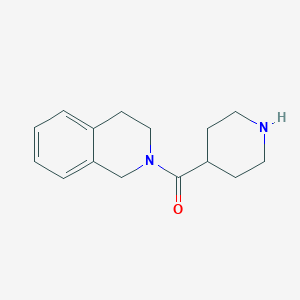

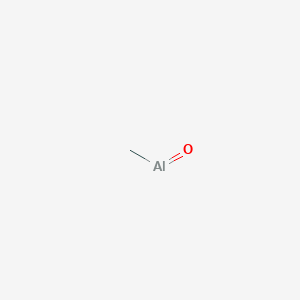

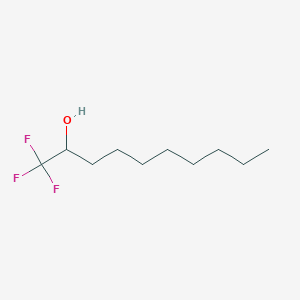

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when Pseudomonas species EK III bacteria are exposed to 3-chloroquinoline-8-carboxylic acid?

A1: Pseudomonas species EK III bacteria can utilize this compound as their sole source of carbon and energy []. This means they can break it down to obtain the nutrients needed for growth and survival. The degradation process leads to the formation of two identifiable metabolites:

- 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine: This compound is formed through a meta-cleavage reaction on 3-chloro-7,8-dihydroxyquinoline, an intermediate in the degradation pathway [].

- 5-Chloro-2-hydroxynicotinic acid: This is the second metabolite produced, but it appears that Pseudomonas species EK III cannot further degrade this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)